molecular formula C20H20N2O5S B3197984 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1007699-90-2

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3197984
CAS No.: 1007699-90-2
M. Wt: 400.4 g/mol
InChI Key: HYVROYXIEMYCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a hybrid structure combining a 2,3-dihydro-1,4-benzodioxine ring and a cyclopropanecarbonyl-substituted indole moiety. The sulfonamide group (-SO₂NH-) bridges these two aromatic systems, which may confer unique physicochemical properties, such as enhanced rigidity and lipophilicity, compared to simpler analogs.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c23-20(14-1-2-14)22-8-7-13-3-4-15(11-17(13)22)21-28(24,25)16-5-6-18-19(12-16)27-10-9-26-18/h3-6,11-12,14,21H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVROYXIEMYCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Benzodioxine Formation: The benzodioxine ring can be formed through the cyclization of catechols with appropriate dihalides under basic conditions.

    Sulfonamide Introduction: The sulfonamide group can be introduced by reacting the benzodioxine derivative with sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can be employed to reduce specific functional groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can be used to cleave specific bonds within the molecule, leading to the formation of smaller fragments.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving indole derivatives.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily involve modifications to the sulfonamide-linked aromatic systems or substituents. Key comparisons are outlined below:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)

  • Structure : Lacks the indole and cyclopropane groups; instead, it has a 4-methylbenzenesulfonamide attached to the benzodioxin ring.
  • Activity :
    • Antibacterial: Moderately active against E. coli (IC₅₀ = 9.22 ± 0.70 μg/mL) but inactive against S. typhi .
    • Lipoxygenase inhibition: Inactive .

N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 5a)

  • Structure : Incorporates a bromoethyl chain on the sulfonamide nitrogen.
  • Activity :
    • Antibacterial: Active against E. coli (IC₅₀ = 9.66 ± 0.33 μg/mL) .
    • Lipoxygenase inhibition: Inactive .

N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 5c)

  • Structure : Features a 3-phenylpropyl substituent on the sulfonamide nitrogen.
  • Activity :
    • Antibacterial: Inactive against E. coli and S. typhi .
    • Lipoxygenase inhibition: Moderate activity (IC₅₀ = 85.79 ± 0.48 mM) .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()

  • Structure : Substitutes the methyl group in Compound 3 with a fluorine atom.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide ()

  • Structure : Replaces the sulfonamide with a sulfanyl-propanamide linker to a benzazepine group.
  • Activity: No biological data provided, but the benzazepine moiety may target neurological or cardiovascular pathways .

Structural and Functional Analysis

Impact of Cyclopropanecarbonyl-Indole Moiety

The target compound’s indole group, substituted with a cyclopropanecarbonyl group, introduces steric constraints and increased lipophilicity compared to simpler benzodioxin-sulfonamides (e.g., Compound 3). Cyclopropane rings are known to enhance metabolic stability and binding affinity in drug design, suggesting improved pharmacokinetic properties over analogs like 5a–e .

Sulfonamide Modifications

  • Antibacterial Activity : The presence of bulky substituents (e.g., bromoethyl in 5a) correlates with antibacterial efficacy, while lipophilic groups (e.g., phenylpropyl in 5c) reduce antibacterial activity but enhance enzyme inhibition .
  • Enzyme Inhibition : Lipoxygenase inhibition in 5c and 5e (IC₅₀ ~85–89 mM) suggests that aromatic substituents on the sulfonamide nitrogen favor interaction with inflammatory enzymes, though potency remains lower than the standard Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .

Table 1: Antibacterial and Lipoxygenase Inhibition Activities of Selected Analogs

Compound Substituent Antibacterial Activity (IC₅₀/MIC, μg/mL) Lipoxygenase Inhibition (IC₅₀, mM)
Compound 3 4-methylbenzenesulfonamide 9.22 ± 0.70 (E. coli) Inactive
Compound 5a 2-bromoethyl 9.66 ± 0.33 (E. coli) Inactive
Compound 5c 3-phenylpropyl Inactive 85.79 ± 0.48
Baicalein (Standard) N/A N/A 22.41 ± 1.3

Table 2: Structural Comparison with Target Compound

Feature Target Compound Compound 3 Compound 5c
Benzodioxin Ring Present Present Present
Sulfonamide Linker Present Present Present
Indole Moiety Yes (cyclopropane-substituted) No No
Key Substituent Cyclopropanecarbonyl 4-methylphenyl 3-phenylpropyl

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Cyclopropanecarbonyl group
  • Dihydroindole moiety
  • Benzodioxine sulfonamide group

These structural features contribute to its diverse chemical properties and biological activities.

Anticancer Activity

Research has indicated that derivatives of benzodioxane exhibit notable anticancer properties. For instance, compounds containing the 1,4-benzodioxane scaffold have been shown to inhibit cancer cell growth through various mechanisms. A study demonstrated that certain benzodioxane derivatives inhibited the p38α MAPK pathway, which is crucial in cancer progression and inflammation .

Table 1: Summary of Anticancer Activities of Benzodioxane Derivatives

CompoundMechanism of ActionCancer TypeReference
CCT251236HSF1 pathway inhibitorOvarian carcinoma
Compound 7p38α MAPK inhibitorVarious cancers

Anti-inflammatory Activity

The anti-inflammatory potential of benzodioxane derivatives has also been highlighted. A specific derivative demonstrated significant anti-inflammatory activity, with structure-activity relationship studies indicating that the position of substituents on the benzodioxane ring critically affects this activity .

Case Study: Anti-inflammatory Activity

In a study by Vazquez et al., a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position 6 exhibited superior anti-inflammatory activity compared to other regioisomers .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions, leading to altered signaling pathways that affect cell proliferation and inflammatory responses.

Interaction with Enzymes

Research indicates that sulfonamide derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission and inflammation . This suggests potential applications in neurodegenerative diseases and inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the cyclopropanecarbonyl group.
  • Construction of the dihydroindole ring.
  • Coupling with sulfonamide precursors.

Optimized reaction conditions are crucial for achieving high yields and purity in the final product.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropane protons at δ 1.2–1.8 ppm, benzodioxine aromatic protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry, as demonstrated in related benzodioxine-sulfonamide structures .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly for antimicrobial or anticancer potential?

Q. Advanced Research Focus

  • Antimicrobial Activity :
    • MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Anticancer Activity :
    • MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

How does the cyclopropane moiety influence the compound’s pharmacokinetic properties, and what structural analogs have been explored to improve bioavailability?

Q. Advanced Research Focus

  • Cyclopropane Effects : Enhances metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., via ChemDraw) predict improved membrane permeability compared to non-cyclopropane analogs .
  • Structural Modifications :
    • Replacement with spirocyclic or fused rings (e.g., tetrahydroquinoline) to modulate solubility .
    • Substituent addition (e.g., fluorine) to enhance blood-brain barrier penetration .

What methodologies are employed to resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in cancer models)?

Q. Advanced Research Focus

  • Data Triangulation : Cross-validation using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
  • Experimental Design :
    • Standardization of cell passage numbers and culture conditions to minimize variability .
    • Dose-response curves with ≥6 data points for robust IC₅₀ calculation .
  • Meta-analysis : Comparison of structural analogs (e.g., benzofuran-sulfonamide hybrids) to identify SAR trends .

What computational approaches are used to predict target binding modes and optimize interactions with biological receptors?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, α-glucosidase) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and ligand-receptor conformational dynamics .
  • QSAR Modeling : 2D/3D descriptors (e.g., topological polar surface area) correlate structural features with activity .

How can in vivo pharmacokinetic studies be designed to evaluate absorption and excretion of this compound?

Q. Advanced Research Focus

  • Rodent Models :
    • Oral bioavailability : Plasma concentration-time profiles after single-dose administration .
    • Tissue distribution : LC-MS/MS quantification in liver, kidney, and brain .
  • Metabolite Identification : HPLC-coupled mass spectrometry to detect phase I/II metabolites .

What are the critical challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Q. Advanced Research Focus

  • Purification : Column chromatography scalability replaced with recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .
  • Impurity Control :
    • ICP-MS for heavy metal detection in final batches .
    • DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.